4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities . Benzofurans are heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine can be achieved through various synthetic routes. One common method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This reaction offers an efficient pathway for constructing 2,3-dihydrobenzofuran derivatives with impressive chemical yields and diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as group-assisted purification (GAP) chemistry, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds with various functional groups .
Scientific Research Applications
4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with microbial cell wall synthesis or disrupt cancer cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine include other benzofuran derivatives, such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4,7-dimethoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO3/c1-12-7-3-4-8(13-2)10-9(7)6(11)5-14-10/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
CIBVCTAUDSGZHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(COC2=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.